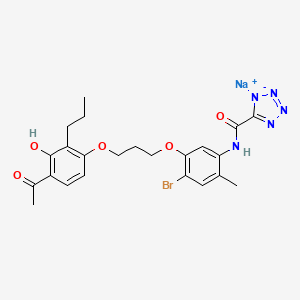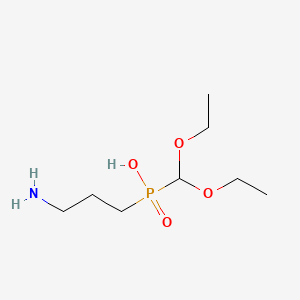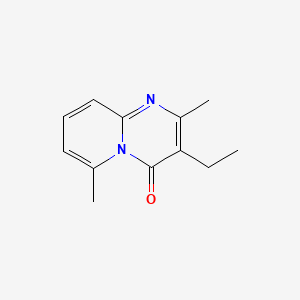
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
概要
説明
CH 150 is a bio-active chemical.
科学的研究の応用
Synthesis Methods
- A study by Nia et al. (2013) details a rapid one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which could be relevant for the synthesis of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This method uses Brønsted-acidic ionic liquid as a catalyst and offers advantages like solvent-free conditions, short reaction times, and easy work-up (Nia et al., 2013).
Antibacterial Activity
- Research by Narayana et al. (2009) on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one, shows these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Narayana et al., 2009).
Antiproliferative Activity
- A study by Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. This indicates potential applications of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one in cancer research (Mallesha et al., 2012).
Crystal Structure Analysis
- Anthal et al. (2014) conducted crystal structure analysis of a compound closely related to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This type of study is crucial for understanding the molecular configuration and potential applications of such compounds (Anthal et al., 2014).
Insecticidal and Antibacterial Potential
- Research by Deohate et al. (2020) on pyrimidine linked pyrazole heterocyclics, which are structurally related to pyrido[1,2-a]pyrimidin-4-one, demonstrated insecticidal and antibacterial potential. This suggests similar compounds could have applications in pest control and antibacterial treatments (Deohate et al., 2020).
特性
CAS番号 |
70381-44-1 |
|---|---|
製品名 |
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one |
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
InChIキー |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
正規SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
70381-39-4 (mono-hydrochloride) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

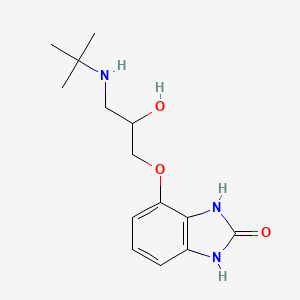
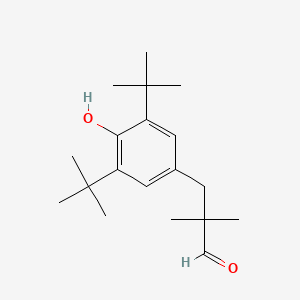
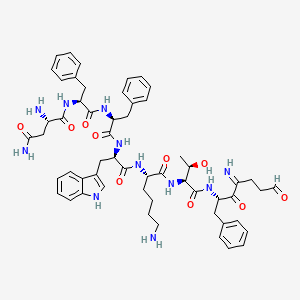
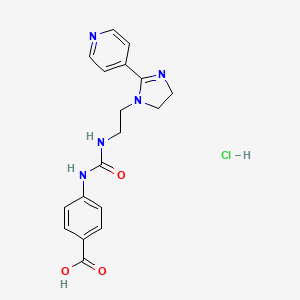
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
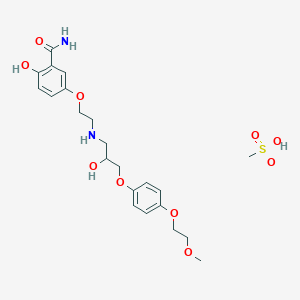
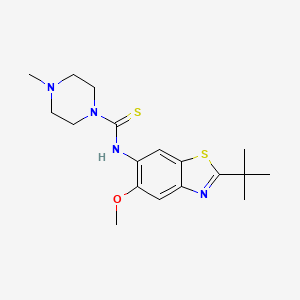
![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)
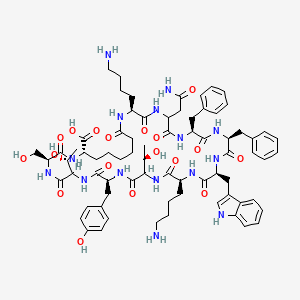
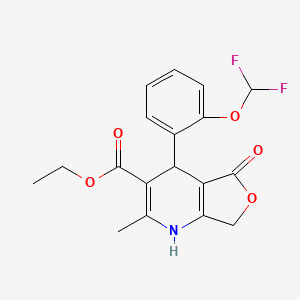
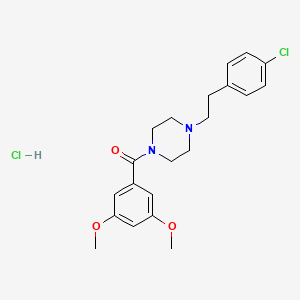
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
